Rauvoyunine C
Description
Properties
CAS No. |
1211543-01-9 |
|---|---|
Molecular Formula |
C32H36N2O9 |
Appearance |
Powder |
Origin of Product |
United States |
Origin and Natural Occurrence of Rauvoyunine C
Botanical Source: Rauvolfia yunnanensis (Apocynaceae)
Rauvoyunine C is primarily isolated from Rauvolfia yunnanensis Tsiang, a plant species belonging to the Apocynaceae family. The genus Rauvolfia, commonly known as devil peppers, comprises evergreen trees and shrubs. Members of this genus are well-known for being rich sources of diverse heterocyclic alkaloids, including those with monoterpene indole (B1671886) skeletons.
Geographic Distribution and Habitat of Rauvolfia yunnanensis
Rauvolfia yunnanensis is indigenous to southwestern China. Specimens from which this compound has been isolated were collected in specific regions, such as Xishuangbanna in Yunnan Province, China. While Rauvolfia yunnanensis is native to China, the broader Rauvolfia genus is widely distributed across tropical regions globally, including parts of Asia, Africa, Latin America, and various oceanic islands. These plants typically thrive in tropical and subtropical forest habitats. Historically, the roots of R. yunnanensis have been locally used in China for traditional remedies.
Specific Plant Parts Utilized for Extraction
This compound, alongside its related compounds rauvoyunine A and rauvoyunine B, has been isolated from the methanol (B129727) extract of the aerial parts of Rauvolfia yunnanensis. Some research also refers to the source as the "herbs" of Rauvolfia yunnanensis, which aligns with the use of aerial parts. The extraction process typically involves drying and powdering these aerial parts before a solvent extraction, such as with methanol, is performed.
Summary of this compound's Origin and Natural Occurrence
| Aspect | Detail |
| Botanical Source | Rauvolfia yunnanensis Tsiang |
| Plant Family | Apocynaceae |
| Geographic Distribution | Indigenous to Southwestern China (e.g., Yunnan Province) |
| Habitat (Genus-wide) | Tropical and subtropical forests across Asia, Africa, Latin America, and oceanic islands |
| Specific Plant Parts Utilized | Aerial parts (also described as herbs) |
Isolation and Purification Methodologies of Rauvoyunine C
Extraction Techniques from Plant Matrix (e.g., Methanol (B129727) Extraction)
The initial step in obtaining Rauvoyunine C involves the extraction of the target compound from the plant material. For this compound, the aerial parts of Rauvolfia yunnanensis are the primary source. The air-dried and powdered plant material undergoes a solid-liquid extraction process. Typically, this involves repeated maceration with methanol at room temperature. For instance, a reported isolation procedure utilized 6.5 kg of powdered aerial parts of R. yunnanensis, which were extracted three times with 50 L of methanol for three days each. The resulting methanol filtrates are then combined and evaporated under reduced pressure to yield a crude residue, which in one study amounted to approximately 480 g from the initial plant material. Methanol is a commonly employed solvent for extracting bioactive compounds due to its effectiveness.
Chromatographic Separation and Purification Strategies
Following the initial extraction, the crude extract contains a complex mixture of compounds, necessitating various chromatographic techniques for the separation and purification of this compound.
Chromatographic separation typically begins with conventional column chromatography (CC). The crude residue obtained from the methanol extraction is often fractionated using silica (B1680970) gel chromatography. For example, a silica gel column (200–300 mesh) was used, with elution performed using a gradient solvent system starting with petroleum ether-acetone mixtures, followed by methanol, to yield several fractions (e.g., fractions A–E).
Further purification of specific fractions that contain this compound involves a combination of different column chromatography methods. Sephadex LH-20 column chromatography is frequently utilized for preliminary purification and separation based on size exclusion. Pure methanol or mixtures of methanol with water, chloroform, or dichloromethane (B109758) are commonly used as eluents for Sephadex LH-20. Subsequent purification steps often involve additional silica gel column chromatography. For instance, a fraction containing this compound (designated as compound 3) was further purified using Sephadex LH-20, followed by silica gel chromatography with a solvent system of chloroform-methanol-ammonia (100:1:0.1). Similarly, another fraction yielding rauvoyunines A and B was purified via Sephadex LH-20 and then silica gel using a chloroform-methanol-ammonia (30:1:0.1) system. Reversed-phase (RP-18) chromatography is another versatile technique commonly employed for the purification of natural products, complementing normal-phase silica gel.
High-Performance Liquid Chromatography (HPLC) plays a crucial role in achieving the high purity required for final compound isolation and analysis. Both analytical and preparative HPLC methods are employed. For the analysis of rauvoyunines A–C, analytical HPLC conditions have been reported. The compounds were separated using a gradient of methanol in water, transitioning from 50% to 100% methanol over 6.0 minutes, and then maintaining 100% methanol for an additional 4 minutes, at a flow rate of 1.0 mL/min and a temperature of 20°C.
The retention times (tR) observed for the rauvoyunine alkaloids under these conditions were distinct, as summarized in the table below.
| Compound Name | Retention Time (tR) |
| Rauvoyunine A | 5.8 minutes |
| Rauvoyunine B | 4.7 minutes |
| This compound | 6.6 minutes |
HPLC, especially reversed-phase HPLC, is highly valued for its ability to provide superior resolution and purity, making it effective for separating complex mixtures and removing impurities. Acetonitrile is frequently used as a volatile organic modifier in the mobile phase for reversed-phase HPLC of organic compounds due to its favorable properties like low viscosity and UV transparency.
Overview of Column Chromatography Techniques (e.g., Silica Gel, RP-18, Sephadex LH-20)
Dereplication and Identification of Known Alkaloids in Crude Extracts
Dereplication is a critical strategy in natural product chemistry aimed at rapidly identifying known compounds within crude extracts to avoid redundant isolation efforts. This process significantly reduces the time and resources typically consumed in isolating compounds that have already been reported.
The primary analytical tools for dereplication and the subsequent identification of novel alkaloids like this compound include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, its structure was elucidated through extensive spectroscopic analysis, including UV, IR, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). Comparisons with existing literature data are fundamental in confirming known structures and identifying new ones.
Detailed NMR analysis, including ¹³C NMR, often combined with DEPT-135 and 90 data, is instrumental in characterizing carbon types (e.g., CH₃, CH₂, CH, and C) and confirming structural features. Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is also a powerful technique for identifying diverse alkaloids within complex mixtures and providing crucial structural information through diagnostic ions.
Compound Names and PubChem CIDs
Advanced Structural Elucidation of Rauvoyunine C
Spectroscopic Analysis for Connectivity and Relative Configuration
The comprehensive structural determination of Rauvoyunine C involves a multifaceted approach utilizing various spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy .
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS plays a crucial role in establishing the precise molecular formula of this compound. Analysis of the HRESIMS in positive mode revealed a quasi-molecular ion peak at m/z 593.2496. This value closely matches the calculated mass for the molecular formula C₃₂H₃₇N₂O₉ (calculated 593.2499). The determined molecular formula C₃₂H₃₆N₂O₉ indicates 16 degrees of unsaturation, providing initial insights into the presence of rings and/or double bonds within the molecule .
| Spectroscopic Method | Observed Data for this compound | Calculated Data (for C₃₂H₃₇N₂O₉) | Inference |
|---|---|---|---|
| HRESIMS (positive mode) | m/z 593.2496 [M + H]⁺ | 593.2499 | Molecular formula: C₃₂H₃₆N₂O₉, 16 degrees of unsaturation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework and identifying the connectivity and relative arrangement of atoms in this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques was employed .
One-dimensional NMR experiments, including ¹H NMR and ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) sequences, provide fundamental information about the number and types of protons and carbons present in the molecule . For this compound (compound 3), the ¹³C NMR (DEPT) data revealed the presence of:
Ten sp² quaternary carbons
Six sp² methines
Three sp³ quaternary carbons
Three sp³ methines
Four sp³ methylenes
Six methyl groups
The ¹H NMR spectrum showed signals for three aromatic protons, including peaks at δH 6.04 (broad doublet, J = 8.3 Hz) and 6.26 (broad) . A comprehensive table detailing all ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is typically presented in the original research publication .
Two-dimensional NMR techniques are critical for establishing through-bond and through-space correlations between nuclei, thereby confirming the connectivity and relative configuration of the compound.
COSY (COrrelation SpectroscopY) experiments identify protons that are J-coupled, revealing direct proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with the carbons to which they are directly attached (one-bond connectivity).
HMBC (Heteronuclear Multiple Bond Correlation) experiments detect long-range correlations between protons and carbons over two to four (or rarely five) bonds, which is vital for identifying quaternary carbons and establishing connections across substructures. For this compound, HMBC correlations from H-17 to C-7′ and from methoxy (B1213986) protons at δH 3.45 (s) to C-11 at δC 160.1 were particularly informative for structural assignment .
NOESY (Nuclear Overhauser Enhancement SpectroscopY) / ROESY (Rotating-frame Overhauser Enhancement SpectroscopY) experiments reveal through-space correlations, indicating protons that are in close spatial proximity (typically within 5-7 Å). These correlations are crucial for determining relative stereochemistry.
| NMR Experiment Type | Purpose | Key Findings for this compound |
|---|---|---|
| ¹H NMR | Identifies types and number of protons; coupling patterns indicate adjacent protons. | Signals for three aromatic protons, including δH 6.04 (br. d, J = 8.3 Hz) and δH 6.26 (br.) |
| ¹³C NMR | Identifies types and number of carbon atoms. | Total carbon count and carbon types (from DEPT) |
| DEPT | Distinguishes between CH₃, CH₂, CH, and quaternary carbons. | 10 sp² quaternary, 6 sp² methines, 3 sp³ quaternary, 3 sp³ methines, 4 sp³ methylenes, and 6 methyl groups |
| HMBC | Reveals 2- to 4-bond H-C correlations for connectivity. | Correlations from H-17 to C-7′ and from methoxy protons (δH 3.45) to C-11 (δC 160.1) |
| ROESY | Indicates protons in close spatial proximity for stereochemical assignments. | Cross-peaks of Me-18↔H-15 and H-19↔H-21 |
The relative stereochemistry of this compound was notably established through key ROESY correlations. Specifically, ROESY cross-peaks between Me-18 and H-15, and between H-19 and H-21, were instrumental in confirming the E-configuration of the ethylidene group within the molecule .
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY)
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy provides information about the chromophores present in a molecule, often indicating the presence of aromatic systems or conjugated double bonds. For this compound, the UV spectrum in methanol (B129727) showed maximum absorptions (λmax) at 269 nm and a shoulder (sh) at 293 nm . These absorptions are characteristic of certain indole (B1671886) alkaloid chromophores, providing further support for the proposed structure.
| Spectroscopic Method | Key Features for this compound | Inference |
|---|---|---|
| UV (MeOH) | λmax: 269, 293 (sh) nm | Presence of chromophores characteristic of indole alkaloids |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely utilized spectroscopic technique for identifying molecular structures due to its ability to reveal the characteristic functional groups present within a compound. The fundamental principle of IR spectroscopy lies in the vibrational changes that molecules undergo when exposed to infrared radiation . Each chemical bond within a molecule vibrates at specific frequencies, and these unique vibrational frequencies give rise to a so-called "infrared fingerprint," which can differentiate between structural isomers . The absorption peaks observed in an IR spectrum correspond to specific functional groups (e.g., C=O for carbonyl, O-H for hydroxyl), providing crucial insights into the molecular constitution .
Recent advancements include Infrared Ion Spectroscopy (IRIS), which integrates the sensitivity and selectivity of mass spectrometry with the structural information obtained from IR spectroscopy , . This technique allows for the direct measurement of IR spectra for mass-to-charge selected species within a liquid chromatography-mass spectrometry (LC-MS) workflow . Furthermore, the power of IR spectroscopy in structural elucidation is significantly enhanced by the ability to computationally predict IR spectra for proposed molecular structures , . By comparing experimentally obtained IR spectra with theoretically predicted ones, researchers can tentatively identify unknown compounds, including agrochemical derivatives and other environmental unknowns, without requiring physical reference standards , .
For "this compound," a detailed analysis of its IR spectrum would typically involve identifying key absorption bands corresponding to its functional groups, such as hydroxyl, carbonyl, or amine groups, which would help in establishing its molecular framework. However, specific experimental IR spectroscopic data for this compound are not available in the provided information.
Chiroptical Methods for Absolute Configuration Determination (e.g., ECD if applicable for related alkaloids)
Chiroptical spectroscopic methods are indispensable tools for determining the absolute configuration (AC) of chiral molecules, a critical aspect in the study of natural products and pharmaceuticals. These methods include electronic circular dichroism (ECD), vibrational circular dichroism (VCD), specific optical rotation (SOR), and optical rotatory dispersion (ORD) , . They provide precise stereochemical analysis, particularly when integrated with quantum chemical calculations .
Electronic Circular Dichroism (ECD) spectroscopy is a robust technique for elucidating the absolute configuration of chiral compounds that exhibit UV-Vis absorption . It allows for rapid and reliable stereochemical assignments through either empirical correlation with known reference spectra or, more commonly, through quantum-chemical calculations . The Cotton effects (CEs) observed in ECD spectra are influenced by the UV chromophores and the chirality of the surrounding centers . VCD spectroscopy serves as a complementary technique, providing structural insights, especially for molecules lacking strong UV chromophores .
The utility of chiroptical methods becomes particularly pronounced in cases where other techniques, such as X-ray crystallography, are not applicable or yield inconclusive results , . A combined approach utilizing experimental ECD spectra with theoretical predictions derived from quantum chemical calculations is highly recommended to ensure unambiguous and direct determination of absolute stereochemistry, thereby minimizing potential errors , . This integrated methodology has been recognized as one of the most powerful approaches for the stereochemical analysis of natural and synthetic molecules .
Specific experimental ECD or other chiroptical data for "this compound," which would be crucial for determining its absolute configuration, are not available in the provided information.
Computational Chemistry Approaches in Structure Elucidation
Computational chemistry plays a pivotal role in accelerating the process of molecular structure elucidation by providing theoretical insights and predictions that complement experimental data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to predict a variety of spectroscopic properties with high accuracy . These predictions include nuclear magnetic resonance (NMR) chemical shifts, as well as ECD and IR spectra , , , , , , , .
The synergy between computational chemistry and experimental spectroscopy is fundamental for definitive structural and configurational assignments. For instance, comparing computationally predicted spectra with experimental data allows researchers to verify proposed structures, resolve ambiguities, and assign absolute configurations , , , . Computational approaches also contribute to Computer-Assisted Structure Elucidation (CASE) systems, which have matured significantly over the years and are increasingly becoming routine tools for spectroscopists , . These systems leverage computational methods to generate candidate molecular structures and evaluate them against experimental data .
While computational chemistry methods offer powerful tools for elucidating complex molecular structures, specific computational chemistry findings or predictions for "this compound" were not found in the provided information.
Biosynthesis and Biogenetic Studies of Monoterpene Indole Alkaloids Mias Relevant to Rauvoyunine C
General Overview of MIA Biosynthetic Pathways
The foundational steps in the biosynthesis of MIAs are largely conserved across various plant species that produce these compounds, such as Catharanthus roseus and Rauvolfia serpentina . This complex pathway involves at least 30 enzymatic steps and generates numerous intermediates .
The biosynthesis of MIAs originates from two primary precursors: L-tryptophan, which provides the indole (B1671886) moiety, and secologanin (B1681713), which contributes the monoterpenoid part .
Tryptophan is an aromatic amino acid synthesized via the anthranilate pathway . A crucial early step in the indole moiety formation is the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .
The monoterpenoid precursor, secologanin, is derived from the secoiridoid pathway, which itself originates from geranyl diphosphate (B83284) (GPP), a universal precursor for all monoterpenes . The committed step in secologanin formation from geraniol (B1671447) involves its hydroxylation by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme . This intermediate, 8-hydroxygeraniol, is further oxidized to 8-oxo-geranial, which undergoes reductive cyclization by iridoid synthase (ISY) to form nepetalactol. Subsequent steps lead to loganic acid and 7-deoxyloganetic acid, eventually yielding secologanin .
The convergence of these two distinct precursor pathways occurs through a key condensation reaction between tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR). This reaction yields the glucoalkaloid strictosidine, which serves as the central and universal precursor for the entire monoterpenoid indole alkaloid family .
Following the formation of strictosidine, its deglucosylation by strictosidine β-D-glucosidase (SGD) produces an unstable aglycone . This unstable intermediate is highly malleable and undergoes subsequent complex enzymatic transformations, leading to the vast chemical diversity observed in MIAs, which include various structural types such as corynanthe, aspidosperma, and iboga skeletons .
Within Rauvolfia species, specific enzymatic steps have been identified for the biosynthesis of distinct MIA types, such as the ajmaline (B190527) pathway. Enzymes like polyneuridine (B1254981) aldehyde esterase (PNAE), vinorine (B1233521) synthase (VS), cytochrome P450 reductase (CPR), and acetylajmalan acetylesterase (AAE) play roles in the ajmaline biosynthetic pathway . Additionally, raucaffricine glucosidase (RG) is an enzyme specifically involved in indole alkaloid biosynthesis in Rauvolfia serpentina . Cytochrome P450 (CYP) enzymes are critical in MIA biosynthesis, catalyzing various functional group transformations . For instance, CYP82S18 in Rauvolfia serpentina is known to catalyze both ring hydroxylation of vinorine to vomilenine (B1248388) and the non-oxidative isomerization of vomilenine to perakine (B201161) .
Tryptophan and Secologanin as Core Precursors
Proposed Biogenetic Route to Picraline-type Alkaloids within Rauvolfia
Rauvoyunine C belongs to the picraline-type alkaloids, which are found within the Rauvolfia genus and are classified under the broader corynanthe-type MIAs . While the general MIA biosynthetic pathway proceeds through the common intermediate strictosidine, the detailed biogenetic route specifically leading to picraline-type alkaloids like this compound in Rauvolfia yunnanensis is not as extensively characterized as some other MIA branches (e.g., the ajmaline pathway).
However, it is understood that the structural diversity of MIAs, including the picraline-type, arises from the modifications of the strictosidine aglycone following its deglucosylation . This compound is identified as an 11-methoxyburnamine derivative, indicating that burnamine serves as a core scaffold for this class of alkaloids . This suggests that the pathway to this compound likely involves specific enzymatic tailoring steps, such as hydroxylation, methylation, and esterification, that transform the initial strictosidine-derived backbone into the characteristic picraline (B586500) structure, and subsequently to complex esters like this compound. The exact enzymes and precise sequence of reactions responsible for these late-stage modifications leading to picraline-type alkaloids in Rauvolfia remain an area of ongoing investigation.
Enzymatic Characterization and Pathway Engineering for Enhanced Production
Metabolic engineering offers a promising strategy to enhance the production of valuable plant secondary metabolites like MIAs by modifying their biosynthetic pathways . Success in this field relies heavily on the complete elucidation of biosynthetic genes and their regulatory mechanisms .
Overexpression of genes encoding key biosynthetic enzymes, transcription factors, or transporter proteins has been explored to regulate and increase MIA accumulation . For example, studies in Catharanthus roseus have shown that enhancing the activity of geraniol 8-hydroxylase (G8H) or geranyl diphosphate synthase (GPPS) and geraniol synthase (GES) can increase the flux towards secologanin, thereby boosting downstream MIA production . Overexpression of STR, the initial committed enzyme in MIA biosynthesis, in C. roseus cell lines has resulted in higher levels of various alkaloids, including ajmalicine (B1678821), serpentine, catharanthine (B190766), and tabersonine, although maintaining stable high-producing lines can be a challenge . Research indicates that the availability of secologanin, rather than tryptophan, is often the rate-limiting step in MIA biosynthesis .
In Rauvolfia species, the characterization of enzymes involved in specific MIA branches, such as Perakine reductase (PR) and acetyl-esterase (AE) in the ajmaline pathway, provides targets for engineering . The enzyme raucaffricine glucosidase (RG) is unique to Rauvolfia serpentina and is involved in the specific indole alkaloid biosynthesis within this plant . Further understanding and manipulation of these enzymes and their regulatory elements hold potential for engineering higher yields of specific MIAs, including picraline-type alkaloids.
Biotechnological Interventions for Alkaloid Production (e.g., Hairy Root Cultures)
Due to the often low abundance of pharmaceutically important MIAs in their native plant sources, biotechnological approaches have been extensively investigated for their sustainable production . Hairy root cultures, typically induced by Agrobacterium rhizogenes, are a widely used and effective biotechnological intervention for producing plant secondary metabolites .
Hairy root cultures are advantageous because they exhibit rapid growth, genetic and biochemical stability, and can be maintained in phytohormone-free media, simplifying cultivation . They also maintain the capacity to produce secondary metabolites at concentrations comparable to, or sometimes even exceeding, those in the parent plant's native roots .
In Rauvolfia serpentina, hairy root cultures have been extensively studied for their potential to produce terpenoid indole alkaloids, including vinorine, perakine, vomilenine, and ajmaline . Significant advancements have been made in scaling up these cultures in bioreactors for enhanced metabolite production, with studies demonstrating that reserpine (B192253) production in R. serpentina hairy root cultures can achieve higher yields than in field-grown roots . This highlights the potential of hairy root technology as a commercially feasible method for the stable production of high-value alkaloids like those found in Rauvolfia. Metabolic engineering efforts can also be integrated with hairy root systems to further optimize the production of desired alkaloids by manipulating key regulatory genes within the metabolic pathways .
Table 1: Key Chemical Compounds and Relevant Enzymes in MIA Biosynthesis
| Compound Name | PubChem CID (or CAS if CID not available) | Role in MIA Biosynthesis |
| This compound | CAS: 1211543-01-9 | Picraline-type alkaloid isolated from Rauvolfia yunnanensis. Product of complex enzymatic tailoring. |
| Tryptophan | 6305 | Indole precursor of MIAs. |
| Tryptamine | 1150 | Immediate precursor to strictosidine, formed from tryptophan by TDC. |
| Secologanin | 161276 | Monoterpenoid precursor of MIAs. |
| Geranyl diphosphate (GPP) | 445995 | Universal precursor for all monoterpenes, leading to secologanin. |
| Geraniol | 637566 | Intermediate in secologanin biosynthesis from GPP. |
| 8-hydroxygeraniol | 5363397 | Intermediate in secologanin biosynthesis, formed from geraniol by G8H. |
| 8-oxo-geranial | 11073781 | Intermediate in secologanin biosynthesis, formed from 8-hydroxygeraniol by 8HGO. |
| Nepetalactol | 11652906 | Intermediate in secologanin biosynthesis, formed from 8-oxo-geranial by ISY. |
| 7-deoxyloganetic acid | 25203533 | Intermediate in secologanin biosynthesis. |
| Strictosidine | Not directly available | Central and universal precursor for all MIAs, formed by condensation of tryptamine and secologanin by STR. |
| Strictosidine aglycone | Not directly available | Unstable intermediate formed by deglucosylation of strictosidine by SGD; precursor for diverse MIA skeletons. |
| Ajmaline | 20367 | An important MIA found in Rauvolfia, part of a well-characterized biosynthetic pathway. |
| Vinorine | 5281974 | An indole alkaloid found in Rauvolfia serpentina. |
| Vomilenine | Not directly available | An intermediate in the ajmaline pathway in Rauvolfia, formed from vinorine. |
| Perakine | Not directly available | An intermediate in the ajmaline pathway in Rauvolfia, isomer of vomilenine. |
| Reserpine | 5770 | A pharmaceutically important MIA found in Rauvolfia serpentina. |
| Catharanthine | 5458190 | A monomeric MIA, precursor to vinblastine. |
| Vindoline | 260535 | A monomeric MIA, precursor to vinblastine. |
| Tabersonine | 20485 | An aspidosperma-type MIA. |
| Ajmalicine | 441975 | A corynanthe-type MIA, found in Rauvolfia and Catharanthus. |
| Serpentine | 73391 | A terpene indole alkaloid produced by Rauvolfia serpentina and Catharanthus roseus. |
| Vinblastine | 241903 | A bisindole MIA, formed from catharanthine and vindoline. |
| Vincristine | 5978 | A bisindole MIA, similar to vinblastine, used in chemotherapy. |
| Burnamine | 46229106 | A core scaffold for picraline-type alkaloids, from which this compound is a derivative. |
Table 2: Key Enzymes and Their Actions in MIA Biosynthesis
| Enzyme Name | Function / Catalyzed Reaction | Associated MIA Pathways / Genera |
| Tryptophan decarboxylase (TDC) | Decarboxylates tryptophan to tryptamine. | General MIA biosynthesis (e.g., C. roseus, R. serpentina) |
| Geraniol 8-hydroxylase (G8H) | Hydroxylates geraniol to 8-hydroxygeraniol. First committed step in secologanin formation. | Secologanin biosynthesis (e.g., C. roseus) |
| Iridoid Synthase (ISY) | Catalyzes reductive cyclization of 8-oxo-geranial to nepetalactol. | Secoiridoid pathway leading to secologanin |
| Strictosidine synthase (STR) | Condenses tryptamine and secologanin to form strictosidine. | Initial and committed step for all MIAs (e.g., C. roseus, R. serpentina) |
| Strictosidine β-D-glucosidase (SGD) | Deglucosylates strictosidine to its unstable aglycone, initiating diversification. | General MIA biosynthesis (e.g., C. roseus, R. serpentina) |
| Polyneuridine aldehyde esterase (PNAE) | Involved in the biosynthesis of epi-vellosimine and the ajmaline pathway. | Ajmaline pathway (Rauvolfia) |
| Vinorine synthase (VS) | Involved in the formation of the ajmaline skeleton. | Ajmaline pathway (Rauvolfia) |
| Perakine reductase (PR) | Catalyzes NADPH-dependent reduction of perakine to raucaffrinoline. | Side-branch of the ajmaline pathway (Rauvolfia) |
| Cytochrome P450 (CYPs) | Catalyze various oxidative tailoring steps, e.g., hydroxylation and C-C bond cleavage. | Diverse MIA pathways (e.g., CYP72A1 in secologanin, CYP82S18 in Rauvolfia) |
| Raucaffricine glucosidase (RG) | Specifically involved in indole alkaloid biosynthesis. | Rauvolfia serpentina alkaloid biosynthesis |
Table 3: Biotechnological Applications for Alkaloid Production in Rauvolfia Hairy Roots
| Biotechnological Intervention | Specifics and Outcomes | Relevant Alkaloids/Genera |
| Hairy Root Induction | Induced by Agrobacterium rhizogenes for fast-growing, genetically stable cultures. | Rauvolfia serpentina |
| Alkaloid Production | Produce secondary metabolites at concentrations comparable to native roots, sometimes higher. | Vinorine, Perakine, Vomilenine, Ajmaline, Reserpine in Rauvolfia |
| Scale-up in Bioreactors | Enables improved and stable metabolite production; demonstrated for reserpine. | Reserpine in Rauvolfia serpentina |
| Metabolic Engineering | Used to overexpress biosynthetic genes (e.g., STR, G8H, GPPS, GES) to enhance specific alkaloid yields by manipulating gene expression and carbon flux. | Catharanthine, Vindoline, Ajmalicine, Serpentine, Tabersonine in C. roseus, potential for Rauvolfia |
Biological Activities and Cellular/molecular Mechanisms of Rauvoyunine C in Vitro Studies
Cytotoxic Activity Against Cancer Cell Lines (In Vitro Evaluation)
Rauvoyunine C, categorized as a picraline-type alkaloid, has been evaluated for its cytotoxic potential against several human tumor cell lines in in vitro settings. These investigations aim to determine the compound's ability to inhibit cancer cell proliferation and induce cell death.
Assays for Cell Proliferation Inhibition (e.g., MTT Method)
This compound (identified as compound 3 in some studies) has been subjected to in vitro cytotoxicity assessments to ascertain its effects on cancer cell viability. These evaluations commonly employ cell proliferation inhibition assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The MTT assay measures cell proliferation rate and, conversely, the reduction in cell viability, relying on the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Studies have specifically evaluated this compound for its cytotoxicity against a panel of five human cancer cell lines: HL-60 (human promyelocytic leukemia), SMMC-7721 (human hepatocellular carcinoma), A-549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and SW-480 (human colon adenocarcinoma). While these evaluations confirm its screening against these lines, specific quantitative data, such as IC50 values (the half-maximal inhibitory concentration), were not explicitly detailed in the provided research snippets for this compound itself.
Induction of Apoptosis and Cell Cycle Modulation
The cytotoxic effects of many anticancer agents are often mediated through the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. Apoptosis involves a series of pathways leading to controlled cellular self-destruction, characterized by morphological changes like cell shrinkage and fragmentation. Cell cycle modulation refers to the arrest of cancer cell progression at specific phases (e.g., G0/G1, S, G2/M), preventing uncontrolled proliferation.
While related alkaloids from Rauvolfia yunnanensis, such as rauvoyunine A, have shown activity in modulating cell cycle progression, specific detailed in vitro findings regarding the induction of apoptosis or precise cell cycle modulation by this compound itself are not explicitly provided in the current search results. Further investigations would be necessary to elucidate these specific mechanisms for this compound.
Selectivity against Various Human Tumor Cell Lines
A crucial aspect of an effective anticancer agent is its selectivity, meaning its ability to preferentially target and inhibit cancer cells while minimizing harm to healthy, non-cancerous cells. This compound has been evaluated against a range of human tumor cell lines, including leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung adenocarcinoma (A-549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (SW-480). The assessment of selectivity typically involves comparing the IC50 values obtained from cancerous cell lines with those from normal cell lines. While this compound's activity has been broadly screened across these cancer types, detailed data on its selectivity against corresponding normal human cells were not available in the provided literature.
Exploration of Other In Vitro Pharmacological Potentials of Related Alkaloids
The Rauvolfia genus is a rich source of diverse indole (B1671886) alkaloids, many of which exhibit a broad spectrum of pharmacological activities. While the primary focus here is on this compound, exploring the in vitro pharmacological potentials of related alkaloids from the Rauvolfia genus can provide insights into potential broader therapeutic applications within this chemical class.
Anti-inflammatory Effects
Several alkaloids isolated from various Rauvolfia species have demonstrated anti-inflammatory properties in in vitro studies. For instance, the methanolic extract of Rauvolfia densiflora, which contains sarpagan indole alkaloids such as Sarpagan-16-carboxylic acid ((Z) Akuammidine) and sarpagan-17-ol (B1261461) (Vellosiminol), exhibited anti-inflammatory activity. This activity was evaluated using the COX assay, showing 55.27% inhibition at a concentration of 200 µg/mL with an IC50 value of 155.38 µg/mL for the extract.
Similarly, an aqueous root extract of Rauvolfia tetraphylla also showed in vitro anti-inflammatory effects in a heat-induced egg albumin denaturation assay, with an IC50 value of 2461 µg/mL. Alkaloids from Rauvolfia caffra, including sarpagan and akuammicine, have also been reported to possess anti-inflammatory properties. These findings highlight the potential for anti-inflammatory activity within the Rauvolfia alkaloid family.
Table 1: In Vitro Anti-inflammatory Activity of Related Rauvolfia Alkaloids and Extracts
| Source Plant Species | Compound/Extract | Assay Used | Inhibition Observed | IC50 Value | Citation |
| Rauvolfia densiflora | Methanolic extract containing sarpagan indole alkaloids (e.g., (Z) Akuammidine, Vellosiminol) | COX assay | 55.27% inhibition at 200 µg/mL | 155.38 µg/mL (for extract) | |
| Rauvolfia tetraphylla | Aqueous root extract | Heat-induced egg albumin denaturation | Not specified for inhibition percentage | 2461 µg/mL (for extract) |
Acetylcholinesterase Inhibitory Activity
Some alkaloids from the Rauvolfia genus have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. For instance, two new indole alkaloids, including Rauvolfine C , alongside several known compounds (such as macusine B, vinorine (B1233521), undulifoline, isoreserpiline, and rescinnamine), were isolated from the bark of Rauvolfia reflexa. These compounds were tested for their cholinesterase inhibitory activity.
Rauvolfine C (not to be confused with this compound from Rauvolfia yunnanensis) and other compounds from Rauvolfia reflexa demonstrated good to moderate cholinesterase inhibitory activity, with IC50 values ranging from 8.06 to 73.23 µM. Specifically, rescinnamine (B1680530) was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, a methanolic extract of Rauvolfia serpentina roots showed significant inhibition against AChE with an IC50 value of 22 ± 4.9 µg/mL.
Table 2: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Related Rauvolfia Alkaloids
| Source Plant Species | Compound/Extract | Enzyme(s) Inhibited | IC50 Value (µM) [or µg/mL for extract] | Citation |
| Rauvolfia reflexa | Rauvolfine C | Cholinesterase | Range of 8.06 to 73.23 µM (for a group of compounds including Rauvolfine C) | |
| Rauvolfia reflexa | Rescinnamine | AChE and BChE | 11.01 µM (AChE); 8.06 µM (BChE) | |
| Rauvolfia serpentina | Methanolic extract | AChE | 22 ± 4.9 µg/mL (for extract) |
Antimalarial Activity
Antihypertensive and Vasorelaxant Activities
The Rauvolfia genus is recognized for yielding alkaloids with vasorelaxant and antihypertensive potential. For instance, other akuammicine-type alkaloids isolated from Rauvolfia yunnanensis, such as Rauvoyunine B (referred to as compound 2), have demonstrated potent vasorelaxant activity with an EC₅₀ value of 6.3 µM . However, specific in vitro data detailing the antihypertensive or vasorelaxant activities directly attributed to this compound (referred to as compound 3) are not explicitly reported in the provided information . General studies on vasorelaxant effects typically involve assays on isolated vascular smooth muscle preparations .
Immunosuppressive Activity (e.g., T cell proliferation inhibition)
Currently, there is no specific in vitro research or detailed findings available that describe the immunosuppressive activity of this compound, such as its effects on T cell proliferation inhibition. Studies on immunosuppression often involve assays measuring the inhibition of T cell proliferation or modulation of cytokine production by various compounds or cell types .
Antimicrobial and Antibacterial Activity
Information regarding the in vitro antimicrobial or antibacterial activities specifically of this compound is not detailed in the provided search results. Research into antimicrobial properties of natural compounds typically involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains .
Investigated Molecular Targets and Biochemical Pathways
Modulation of Cellular Signaling Pathways
Specific investigations into how this compound modulates cellular signaling pathways are not comprehensively reported in the available data. Cellular signaling pathways are complex networks that regulate various cellular processes, and their modulation by chemical compounds is a significant area of pharmacological research .
Interaction with Ion Channels or Receptors (e.g., SGLT inhibition, melanocortin receptors)
This compound has been the subject of investigation concerning its interaction with specific receptors. Research has explored its potential interaction with a receptor population described as "GluR2-having receptor" . However, detailed data regarding the nature of this interaction (e.g., agonistic, antagonistic, or modulatory effects) or specific biochemical outcomes are not elaborated in the provided sources. There is no information available to indicate that this compound inhibits SGLT (sodium-glucose cotransporter) or interacts with melanocortin receptors .
Enzymatic Inhibition Profiles
Research into the specific enzymatic inhibition profiles of this compound in vitro is not extensively detailed in the currently available literature summaries. While other indole alkaloids from the Rauvolfia genus, such as Rauvomine C, have been reported to exhibit activities like acetylcholinesterase inhibition, explicit data on this compound's direct inhibitory effects on specific enzymes or enzyme families (e.g., kinases, proteases, or metabolic enzymes) are not consistently presented with detailed findings or corresponding quantitative data like IC50 values. Therefore, comprehensive in vitro enzymatic inhibition profiles for this compound remain a subject requiring further detailed investigation and publication of specific research findings.
Biochemical Pathways of Apoptosis (e.g., Caspase Activation)
In vitro studies have evaluated this compound for its general cytotoxicity against human tumor cell lines. Apoptosis, a regulated form of programmed cell death, is a critical mechanism by which cytotoxic agents exert their effects. However, detailed research findings specifically elucidating the biochemical pathways of apoptosis induced by this compound, including its direct involvement in caspase activation (e.g., caspase-3, -7, or -9 activation), are not comprehensively described in the accessible summaries. While this compound is sometimes mentioned in proximity to compounds known to influence mitochondrial function and activate caspases, direct experimental evidence and data tables illustrating this compound's specific role in triggering or modulating these apoptotic pathways in vitro are limited. Future research is necessary to fully characterize the cellular and molecular mechanisms, including the precise apoptotic pathways and caspase cascades, through which this compound may exert its observed cytotoxic effects.
Advanced Analytical Methodologies for Rauvoyunine C Research and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for the separation, purity assessment, and quantification of non-volatile and semi-volatile compounds like Rauvoyunine C. Both methods leverage differential partitioning between a stationary phase and a mobile phase to separate components of a mixture. For the analysis of monoterpene indole (B1671886) alkaloids (MIAs) found in Rauvolfia species, HPLC is routinely employed for qualitative and quantitative analysis .
UPLC represents an evolution of HPLC, utilizing smaller particle sizes (typically ≤ 2 µm) in the stationary phase and operating at higher pressures. This allows for significantly enhanced resolution, increased sensitivity, and faster analysis times, often reducing run times by up to 90% compared to traditional HPLC . The improved efficiency of UPLC makes it particularly advantageous for analyzing complex natural product mixtures containing this compound, enabling quicker detection of impurities and more precise quantification even at low concentrations. The inherently high resolution of UPLC ensures that contaminants can be quickly detected, facilitating optimization of conditions to eliminate coelution of contaminants.
For purity assessment, both HPLC and UPLC can be coupled with various detectors, such as UV-Vis or Photodiode Array (PDA) detectors, which provide spectral data for peak identification and purity analysis. In the context of this compound, these chromatographic techniques are indispensable for isolating the compound from raw Rauvolfia extracts and verifying its purity as a reference standard for further research.
Data Table 1: Comparison of HPLC and UPLC Performance Characteristics (General)
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | Typically >2 µm | Typically ≤2 µm |
| Operating Pressure | Lower | Higher (up to 100 MPa) |
| Analysis Time | Longer (e.g., 15 minutes) | Shorter (e.g., 6 minutes) |
| Resolution | Good | Superior |
| Sensitivity | Good | Enhanced |
| Solvent Consumption | Higher | Lower |
| Throughput | Moderate | High |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the comprehensive analysis of this compound, particularly for trace analysis and metabolite profiling in intricate biological or botanical samples. This hyphenated technique combines the high separation efficiency of LC (often UPLC) with the highly sensitive and selective detection capabilities of mass spectrometry.
LC-MS/MS systems, including those with high-resolution mass spectrometers like QExactive, Exploris, or Orbitrap, are capable of measuring analytes with high mass accuracy (< 5 ppm) and collecting MS/MS fragmentation data. This capability is critical for the unambiguous identification and structural characterization of this compound and its potential metabolites. The fragmentation patterns generated in MS/MS provide a "fingerprint" that allows for the elucidation of molecular structures, even for compounds present in very low concentrations.
For trace analysis, LC-MS/MS offers superior sensitivity, enabling the detection and quantification of this compound even when it is present in minute quantities within complex matrices. In metabolite profiling studies, LC-MS/MS facilitates the identification of both common and uncommon metabolites, providing crucial information about the metabolic fate of natural products like this compound. By operating in both targeted (e.g., Multiple Reaction Monitoring, MRM) and full-scan modes, LC-MS/MS can perform hypothesis-driven quantification and hypothesis-generating (untargeted) identification of metabolites. The ability to simultaneously acquire quantitative and qualitative information in a single analysis makes LC-MS/MS a central technique in this compound research.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily utilized for the analysis of volatile and thermally stable compounds. The technique separates components based on their volatility and interaction with a chromatographic column, followed by mass spectrometric detection.
This compound, being a complex indole alkaloid with a relatively high molecular weight (592.64 g/mol ) and multiple functional groups, is generally considered non-volatile and thermally labile . Therefore, direct GC-MS analysis of this compound itself is typically not applicable without extensive and often challenging derivatization to make it volatile and stable under GC conditions. Such derivatization procedures can be complex and may not always yield reliable results for large, intricate molecules.
However, GC-MS can be relevant in the broader context of Rauvolfia research for profiling volatile metabolites that may be present in the plant extracts or associated biological samples. These could include simpler, more volatile compounds that contribute to the plant's aroma profile or are involved in metabolic pathways that also produce this compound. For instance, studies on volatile organic compounds from plants and bacteria often use GC-MS to identify alcohols, hydrocarbons, esters, and other volatile components. If any volatile precursors or breakdown products of this compound exist, GC-MS could potentially be employed to analyze them after appropriate sample preparation.
Capillary Electrophoresis (CE) and Ion Mobility Spectrometry (IMS)
Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration velocities of charged species in an electric field through a narrow capillary filled with an electrolyte solution. CE offers exceptionally high separation efficiencies, significantly better than HPLC in some cases, due to its flat flow profile and minimal band broadening. It requires very small sample volumes, which is advantageous when dealing with precious natural product isolates like this compound. Given that indole alkaloids can exist in various charged states depending on pH, CE could be valuable for separating this compound from closely related structural isomers or for analyzing its ionic forms. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for diverse molecular types, including large molecules.
Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, charge, and collision cross-section (CCS) as they drift through a buffer gas under an electric field. IMS offers an additional dimension of separation orthogonal to traditional liquid chromatography and is increasingly coupled with mass spectrometry (IMS-MS). The coupling of IMS with MS (IMS-MS) provides enhanced analytical power by allowing for the separation and structural characterization of isobaric and isomeric species that are difficult to resolve by MS alone. For this compound, IMS-MS could be particularly useful for:
Separating isomers: If Rauvolfia extracts contain isomers of this compound, IMS can differentiate them based on subtle differences in their three-dimensional structure and collision cross-section, providing a unique identifier.
Enhanced identification: By combining separation based on mobility and mass-to-charge ratio, IMS-MS provides more confidence in identification, especially in complex mixtures where multiple compounds might share similar m/z values.
Conformational analysis: For some molecules, IMS can offer insights into their gas-phase conformations.
While CE and IMS are distinct techniques, their potential applications in this compound research lie in their ability to provide high-resolution separations and orthogonal information, especially when hyphenated with mass spectrometry, thereby enhancing the depth of analysis.
Quality Control and Standardization of Rauvolfia Extracts for Research Purposes
Quality control (QC) and standardization are paramount for Rauvolfia extracts to ensure consistency, reliability, and reproducibility in research involving compounds like this compound. The diverse analytical methodologies discussed previously play a critical role in this process .
The goal of QC and standardization is to guarantee the identity, purity, and consistent content of key chemical constituents in herbal materials and preparations. For Rauvolfia extracts, this involves:
Identification: Confirming the presence of this compound and other characteristic monoterpene indole alkaloids. LC-MS/MS is crucial for identifying known and unknown compounds, while HPLC/UPLC provides chromatographic fingerprints for extract authentication .
Purity Assessment: Ensuring that the extract is free from adulterants, contaminants, and degradation products. HPLC and UPLC are highly effective for this, detecting and quantifying impurities with high sensitivity.
Quantification: Determining the precise concentration of this compound within the extract. Calibrated HPLC or UPLC methods with appropriate detectors (e.g., UV, PDA) are essential for accurate quantitative analysis . LC-MS/MS can also provide semi-quantitative or absolute quantitative data, especially for trace components.
Batch-to-batch consistency: Regular application of these analytical methods allows for the monitoring of variations in the chemical profile of different batches of Rauvolfia extracts. This ensures that researchers receive consistent material, which is critical for the reproducibility of biological studies.
Reference Standards: Highly purified this compound, characterized using a combination of techniques (NMR, MS, HPLC for purity), serves as a reference standard against which extracts can be compared for quality control.
By employing a robust analytical framework encompassing these techniques, researchers can confidently work with standardized Rauvolfia extracts, allowing for more reliable and comparable research outcomes related to this compound.
Advanced Spectroscopic Analyses beyond Routine Characterization (e.g., EELS, advanced Raman)
Beyond routine characterization techniques like NMR, UV, and IR, advanced spectroscopic analyses can provide deeper insights into the molecular structure, bonding, and physical properties of this compound. While specific applications to this compound itself may not be widely reported, these techniques offer capabilities that could be immensely valuable for complex natural product research.
Electron Energy-Loss Spectroscopy (EELS) , typically performed in a Transmission Electron Microscope (TEM), is a technique capable of probing the electronic structure and chemical bonding at the nanoscale. EELS can provide elemental composition information and detailed insights into the local chemistry and bonding environment of specific atoms within a molecule. For complex organic molecules like this compound, EELS could potentially offer information about carbon hybridization (sp2 vs. sp3), nitrogen, and oxygen bonding environments, especially if the compound can be analyzed in a solid or cryo-TEM state. Its high spatial resolution makes it suitable for investigating localized chemical features.
Advanced Raman Spectroscopy , including techniques like Tip-Enhanced Raman Spectroscopy (TERS), extends the capabilities of traditional Raman spectroscopy to the nanoscale. Raman spectroscopy provides a unique vibrational fingerprint for molecules, enabling their identification and characterization. Advanced techniques such as TERS can overcome the limitations of low Raman signal intensity and spatial resolution by using a metallic nanotip to enhance Raman signals in the vicinity of the tip apex. This allows for the investigation of molecular structures and chemical properties at a few nanometers, offering high-resolution spectral data for surface analysis. For this compound, TERS could be employed to study its molecular orientation, interactions with surfaces, or polymorphism if it forms crystalline structures, providing detailed information on vibrational modes and molecular arrangement. The combination of local and macroscopic analyses can be pertinent for a proper study of complex materials.
These advanced spectroscopic methods offer a frontier for exploring the intricate details of this compound's chemical and physical nature, going beyond standard characterization to reveal properties at atomic or nanoscale resolution.
Future Research Directions and Translational Perspectives for Rauvoyunine C
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), including Rauvoyunine C, is a complex process involving numerous enzymatic steps . A central intermediate in MIA biosynthesis is strictosidine (B192452), which is formed through a Pictet-Spengler condensation reaction between tryptamine (B22526) and secologanin (B1681713), catalyzed by strictosidine synthase (STR) . Tryptamine, in turn, is derived from tryptophan via the enzyme tryptophan decarboxylase .
While the early steps of MIA biosynthesis are relatively well-understood, the specific enzymatic cascade and the precise pathway leading to the intricate structure of this compound remain largely undiscovered . Rauvolfia yunnanensis is known to produce a variety of indole alkaloids, including novel ones like the rauvoyunines, suggesting the existence of unique biosynthetic machinery within this plant . Future research needs to employ advanced metabolomic and transcriptomic approaches to identify the genes and enzymes responsible for the later, more specialized steps in this compound formation. This involves:
Enzyme Discovery: Identifying novel enzymes, particularly those involved in the stereoselective cyclizations, functional group modifications (e.g., methoxylation, acylation), and rearrangements that characterize the macroline (B1247295) skeleton of this compound.
Pathway Mapping: Delineating the complete biosynthetic route from strictosidine to this compound, which would involve identifying all intermediate compounds and the enzymes that catalyze their transformations.
Regulatory Mechanisms: Investigating the transcriptional factors and environmental cues that regulate the expression of these biosynthetic genes, offering potential avenues for metabolic engineering to enhance compound production.
Understanding these enzymatic processes could pave the way for engineered biosynthesis in heterologous systems, providing an alternative to plant extraction for sustainable production.
Development of More Efficient and Stereoselective Synthetic Routes
This compound possesses a complex molecular architecture, presenting significant challenges for its chemical synthesis . While general strategies for the synthesis of C-19 methyl-substituted sarpagine (B1680780)/macroline/ajmaline (B190527) indole alkaloids exist, including the use of palladium-catalyzed intramolecular cross-coupling reactions to construct key pentacyclic ketone intermediates, achieving highly efficient and stereoselective routes specifically for this compound is a critical area for future investigation .
Current synthetic efforts often face hurdles related to:
Stereochemical Control: The presence of multiple chiral centers in this compound necessitates highly stereoselective synthetic strategies to ensure the correct configuration of the target compound.
Cost-Effectiveness: The use of expensive reagents or complex reaction conditions can limit the economic viability of synthetic production. Future work should focus on developing more economical and scalable synthetic methodologies.
Developing more efficient and stereoselective synthetic routes for this compound would provide a consistent and scalable supply of the compound for comprehensive pharmacological evaluation, circumventing limitations associated with natural product extraction.
Identification of Novel Biological Targets and Precise Mechanisms of Action
Initial findings suggest that this compound, along with other alkaloids isolated from Rauvolfia yunnanensis (specifically Rauvoyunine B and C), exhibits in vitro cytotoxicity against several human tumor cell lines . Other alkaloids from Rauvolfia yunnanensis have also demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunosuppressive properties . For instance, certain Rauvolfia yunnanensis alkaloids have shown promising immunosuppressive activity on T cell proliferation .
Despite these initial observations, the precise biological targets and molecular mechanisms of action of this compound remain largely unexplored. Future research should focus on:
Target Identification: Employing advanced proteomic, genomic, and cell-based screening assays to identify the specific cellular proteins or pathways that this compound interacts with. This could involve techniques such as affinity chromatography, thermal proteome profiling, and CRISPR-based genetic screens.
Mechanism Elucidation: Detailed studies using biochemical and cell biological approaches to understand how this compound modulates its identified targets. This includes investigating downstream signaling cascades, cellular responses (e.g., cell cycle arrest, apoptosis, metabolic changes), and the specific binding interactions.
Structure-Activity Relationship (SAR): Conducting systematic SAR studies by synthesizing analogues of this compound and evaluating their biological activities to identify key pharmacophores responsible for its observed effects. This can guide the design of more potent and selective therapeutic agents.
Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent, as it provides a rational basis for drug design and minimizes off-target effects.
Exploration of New Therapeutic Applications Beyond Initial Findings
The Rauvolfia genus is a rich source of pharmaceutically active compounds with a long history in traditional medicine, used for conditions such as hypertension, snake bites, and neurological disorders . While preliminary findings indicate this compound's cytotoxicity against human tumor cell lines , its potential therapeutic applications may extend beyond this initial observation, given the diverse bioactivities observed across other Rauvolfia alkaloids.
Future research could explore:
Anticancer Potential: Further investigating its cytotoxic effects across a broader range of cancer cell lines, including drug-resistant strains, and evaluating its efficacy in in vivo preclinical models. This also includes exploring its potential in combination therapies.
Immunomodulatory Effects: Given the observed immunosuppressive activity of other Rauvolfia yunnanensis alkaloids on T cell proliferation, it would be valuable to investigate if this compound possesses similar or complementary immunomodulatory properties that could be relevant for autoimmune diseases or transplantation .
Neuropharmacology: Exploring potential neuroactive properties, drawing parallels from other Rauvolfia alkaloids like reserpine (B192253) (antihypertensive and antipsychotic) and ajmalicine (B1678821) (alpha1-adrenoceptor antagonist) .
Anti-inflammatory and Antimicrobial Activities: Systematically screening for anti-inflammatory and antimicrobial activities, which are common among indole alkaloids from the genus .
The exploration of these diverse applications requires comprehensive in vitro and in vivo pharmacological screening to fully realize the therapeutic potential of this compound.
Strategies for Sustainable Production and Resource Management of Rauvolfia yunnanensis
The increasing demand for natural products and the gradual reduction of wild Rauvolfia yunnanensis resources highlight the critical need for sustainable production and resource management strategies . Current challenges include the slow growth rate of the plant and variable seed germination rates .
Future efforts in this area should focus on:
Optimized Cultivation Practices: Developing and implementing improved horticultural practices for Rauvolfia yunnanensis to enhance yield and alkaloid content. This includes optimizing growing conditions (e.g., temperature, light), soil management, and the use of organic manures and bio-pesticides to minimize environmental impact . Studies on seed dormancy and germination have already shown that gibberellic acid can improve germination, pointing towards controlled propagation methods .
Biotechnological Approaches: Leveraging plant tissue culture and metabolic engineering to produce this compound or its precursors in a controlled environment. This could involve:
In vitro propagation: Developing efficient methods for in vitro plantlet regeneration from various explants to overcome limitations of traditional seedling availability .
Cell suspension cultures: Establishing cell suspension cultures capable of producing this compound, potentially enhanced by elicitors (biotic or abiotic) to boost secondary metabolite accumulation .
Genetic Engineering: Introducing or enhancing genes encoding key biosynthetic enzymes in fast-growing plant species or microorganisms to serve as bio-factories for this compound production .
Endophytic Microorganisms: Investigating the potential of endophytic fungi and other microorganisms associated with Rauvolfia yunnanensis as alternative sources of this compound or its precursors. These microbes can sometimes produce the same or similar compounds as their host plants, offering a sustainable and scalable production method .
Resource Conservation: Implementing conservation programs for wild populations of Rauvolfia yunnanensis and promoting responsible harvesting practices to prevent overexploitation and preserve genetic diversity.
These sustainable production strategies are essential to ensure a reliable supply of this compound for research and potential pharmaceutical development, while simultaneously safeguarding the natural resources of Rauvolfia yunnanensis.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for the structural elucidation of Rauvoyunine C, and how do they address potential stereochemical complexities?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemistry. Validate purity via high-resolution mass spectrometry (HRMS) and HPLC-UV/ELSD. Cross-reference spectral data with known alkaloid libraries to confirm assignments .
Q. Which plant extraction protocols optimize the yield of this compound while minimizing degradation of labile functional groups?
- Methodological Answer: Use cold ethanol or methanol maceration with acid-base partitioning to preserve alkaloid integrity. Monitor degradation via time-course studies and quantify yields using LC-MS/MS. Compare Soxhlet vs. ultrasound-assisted extraction for efficiency trade-offs .
Q. How can researchers design in vitro assays to preliminarily assess this compound’s bioactivity against neurodegenerative targets?
- Methodological Answer: Employ cell-based models (e.g., SH-SY5Y neurons) with oxidative stress induction (e.g., H₂O₂). Measure neuroprotection via MTT assay and ROS scavenging using fluorescent probes. Include positive controls (e.g., resveratrol) and validate dose-response curves with triplicate replicates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound’s antiproliferative effects across cancer cell lines?
- Methodological Answer: Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound solubility via dynamic light scattering. Perform meta-analysis of existing data to identify confounding variables (e.g., incubation time). Use isogenic cell lines to isolate genetic contributors to sensitivity .
Q. How can computational and experimental approaches synergistically elucidate this compound’s mechanism of action at the protein-ligand level?
- Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) against predicted targets (e.g., topoisomerase II) and validate binding via surface plasmon resonance (SPR). Pair with transcriptomic profiling (RNA-seq) of treated cells to identify downstream pathway modulation. Triangulate findings with CRISPR-Cas9 knockout models .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) between this compound and its synthetic analogs?
- Methodological Answer: Synthesize analogs with systematic modifications (e.g., methylation at C-3, oxidation of indole rings). Test analogs in parallel using high-throughput screening (HTS) and analyze SAR via 3D-QSAR models. Correlate electronic properties (DFT calculations) with bioactivity to guide further optimization .
Q. How should researchers design longitudinal in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodological Answer: Use Sprague-Dawley rats with cannulated jugular veins for serial blood sampling. Quantify plasma concentrations via UPLC-QTOF and model PK parameters (AUC, t₁/₂) using non-compartmental analysis. Link exposure levels to efficacy endpoints (e.g., tumor volume reduction) through Emax models .
Methodological Considerations
- Data Contradiction Analysis : Apply Bland-Altman plots to assess inter-study variability and use sensitivity analyses to weigh experimental parameters (e.g., cell viability assay type) .
- Experimental Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in public repositories (e.g., Zenodo) .
- Ethical and Feasibility Alignment : Prioritize in silico and in vitro models to reduce animal use, following the 3R framework (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
